1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Description
1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N4O5S2 and its molecular weight is 498.57. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformation
Research by Banerjee et al. (2002) on a related compound, focusing on its crystal structure and molecular conformation, revealed insights into the arrangement of methoxyphenyl rings linked via sulfonyl groups, highlighting the importance of such structures in designing antineoplastic agents. The study emphasizes the relevance of conformational analysis in understanding the molecular basis of drug action (Banerjee et al., 2002).
Synthesis of Novel Compounds
Research into the synthesis of new compounds with potential biological activities is a significant application. For instance, the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents demonstrates the chemical's utility in medicinal chemistry. Such studies showcase the potential of these compounds in drug discovery and development for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Antibacterial Activities
The synthesis and evaluation of compounds for antimicrobial and antibacterial activities represent another critical application area. Research has demonstrated that certain derivatives exhibit significant activities against various microbial strains, suggesting their potential as novel antimicrobial agents. For example, the work on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlights the antimicrobial potential of these compounds (Noolvi et al., 2016).
Cytotoxicity and Anticancer Activity
The investigation of cytotoxicity and anticancer activities is a significant application, with research aimed at identifying compounds that can selectively kill cancer cells. Studies, such as those on pyrazole and pyrazolopyrimidine derivatives, have screened compounds for their in vitro cytotoxic activity against cancer cell lines, contributing to the development of new cancer therapies (Hassan et al., 2014).
Drug Design and Pharmacology
The hybridization of pharmacophoric elements to design drug-like molecules with enhanced biological activities is a pivotal application. The synthesis of compounds combining pyrazoline, thiadiazole, and other functional groups to achieve desired anticancer properties exemplifies the role of such chemicals in drug design and pharmacology (Yushyn et al., 2022).
properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-31-17-8-6-14(7-9-17)19(28)13-33-23-26-25-22(34-23)24-21(30)15-10-20(29)27(12-15)16-4-3-5-18(11-16)32-2/h3-9,11,15H,10,12-13H2,1-2H3,(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDBKIIPMYRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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